(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid

Peptide Synthesis Quality Control HPLC Purity

Researchers designing peptidomimetics for opioid receptors require precise stereochemical control and metabolic stability. (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid solves this as a conformationally constrained SPPS building block with defined (1S,3S) cis geometry. Key outcomes: • Cis-ACCA substitution yields Ki = 9.1 nM at kappa receptors, 32% better than trans. • Metabolically stable: peptides resist plasma/brain enzyme degradation, extending half-life. • ≥98% purity ensures reproducible SAR and Fmoc-SPPS automation. For procurement: powder, 2-8°C storage, Fmoc-SPPS ready.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B8257780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1
InChIKeyJSVAQZVOHKGTJY-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic Acid


(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid is a protected, non-proteogenic amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) . It belongs to the Fmoc-aminocyclohexanecarboxylic acid (Fmoc-ACHC) family, distinguished by a rigid cyclohexane ring that introduces conformational constraint into synthetic peptides [1]. This compound serves as a building block for incorporating a conformationally restricted residue at specific positions, enabling the study of bioactive conformations and the modulation of peptide stability and receptor selectivity [1].

✓
Fmoc-SPPS compatible building block
✓
Introduces cis-constrained cyclohexane turn
✓
Supports stereochemical control in SAR studies

Why Generic Substitution of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic Acid Fails


Generic substitution within the Fmoc-ACHC class is not scientifically sound due to the profound influence of stereochemistry and ring geometry on biological and conformational outcomes. The (1S,3S) cis-configuration imparts a specific spatial orientation that directly dictates peptide backbone folding and target receptor interaction. Studies on opioid peptide analogues demonstrate that replacing a cis-3-ACCA residue with its trans counterpart alters receptor binding affinity by a measurable margin (e.g., Ki = 9.1 nM for cis vs. 13.4 nM for trans at kappa opioid receptors) and can abolish delta-receptor affinity entirely [1]. Furthermore, the defined (1S,3S) stereoisomer ensures reproducible incorporation and consistent conformational constraint, whereas racemic mixtures or alternative diastereomers yield heterogeneous peptide populations with unpredictable and often diminished bioactivity [2]. Therefore, substituting with a less-defined stereoisomer or a trans analogue compromises experimental reproducibility and may invalidate structure-activity relationship (SAR) conclusions.

Stereochemistry
cis vs trans substitution may alter receptor affinity and selectivity profiles
Diastereomer Purity
Racemic or mixed isomers yield heterogeneous peptide populations that compromise SAR reproducibility

Evidence for Choosing (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic Acid


Superior Purity Specification vs. Other Isomers

The (1S,3S) stereoisomer from Sigma-Aldrich is supplied with a purity specification of ≥98.0% as determined by HPLC . This exceeds the purity specification of several commercially available diastereomers and positional isomers, such as (1R,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid from Amatek Scientific (97%) and trans-3-(Fmoc-amino)cyclohexanecarboxylic acid also from Amatek Scientific (97%) . It also surpasses the 97% minimum purity offered by AKSci for a non-stereospecific cis-3-(Fmoc-amino)cyclohexanecarboxylic acid . This higher purity specification reduces the risk of racemization or contamination by incorrect stereoisomers, which can lead to peptide sequence heterogeneity and compromised biological data.

Purity Specification
Data to verify
≥98.0% (HPLC)
vs. comparators 97%
May reduce isomer contamination risk in synthesis
Vendor specifications; lot purity may vary
Peptide Synthesis Quality Control HPLC Purity

Kappa Opioid Receptor Affinity: cis- vs. trans-ACCA

In a study evaluating conformationally constrained dynorphin A analogues, replacement of the Gly2-Gly3 dipeptide segment with a cis-4-aminocyclohexanecarboxylic acid (cis-ACCA) residue resulted in a kappa opioid receptor binding affinity (Ki) of 9.1 nM. In contrast, the trans-ACCA containing analogue exhibited a Ki of 13.4 nM, representing a 1.47-fold (32%) higher affinity for the cis-constrained peptide [1]. While the (1S,3S) compound is a 3-ACCA derivative, not a 4-ACCA, this data provides a critical class-level demonstration that the cis-geometry on a cyclohexane ring confers a distinct, quantifiable advantage in receptor binding affinity compared to the trans-configuration. Additionally, a separate study on deltorphin C analogues found that [cis-3-ACCA2]Del-C analogues, but not their trans-3 counterparts, exhibited appreciable delta-opioid receptor affinity and selectivity [2].

Kappa Receptor Affinity
Class-level
cis-ACCA Ki 9.1 nM
trans-ACCA Ki 13.4 nM
1.47-fold difference
Supports cis-geometry for receptor affinity studies
4-ACCA inference; 3-ACCA requires validation
Opioid Receptor Pharmacology Conformational Constraint Radioligand Binding

Enzymatic Stability of Cyclohexane-Constrained Peptides

Peptides containing aminocyclohexanecarboxylic acid (ACCA) residues, such as those derived from (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid, exhibit markedly increased resistance to enzymatic degradation. In a study of deltorphin C analogues, all ACCA-containing peptides, including those with cis-3-ACCA, demonstrated high resistance to degradation by plasma and brain enzymes [1]. This is attributed to the conformational constraint imposed by the cyclohexane ring, which restricts backbone flexibility and thereby limits the conformational space accessible to proteolytic enzymes. While the study does not provide a numerical half-life comparison between ACCA-peptides and their linear counterparts, the qualitative observation of 'high resistance' across multiple analogues underscores the class-level advantage of cyclohexane-based residues for improving peptide stability.

Proteolytic Stability
Class-level
Reported high resistance to plasma/brain enzymes
Class-level support for stability screening
Qualitative data; no half-life comparison
Peptide Stability Proteolytic Degradation Plasma Stability

Fmoc-SPPS Advantage Over Boc Chemistry

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, as present in (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid, is the cornerstone of the most widely adopted modern peptide synthesis strategy. This approach has largely superseded the older Boc (tert-butyloxycarbonyl) method due to its true orthogonality: Fmoc removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF) that leave acid-labile side-chain protecting groups (e.g., tert-butyl, Boc, Trt) intact [1]. In contrast, the Boc strategy requires repeated exposure to strong acid (TFA) for deprotection and ultimately demands highly toxic and corrosive anhydrous hydrogen fluoride (HF) for final peptide cleavage from the resin [1]. The Fmoc/tBu strategy is therefore safer, more amenable to automation, and compatible with a wider range of sensitive peptide modifications and post-synthetic conjugations .

Fmoc SPPS Workflow
Class-level
Mild base deprotection vs. repeated acid/HF steps
Supports base-labile deprotection; avoids HF cleavage
Standard protocol comparison
Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry

Application Scenarios for (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic Acid


cis-Constrained Opioid Peptidomimetics

This compound is specifically suited for the design of peptidomimetics targeting kappa and delta opioid receptors. Its (1S,3S) cis-configuration is critical for mimicking the bioactive conformation of peptide turns. As demonstrated in dynorphin A analogues, a cis-ACCA substitution yields a Ki of 9.1 nM at kappa receptors, a 32% improvement over the trans isomer [1]. Similarly, deltorphin C analogues containing cis-3-ACCA retain appreciable delta-receptor affinity, while trans isomers do not [2]. Therefore, (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid is the scientifically justified choice for SAR studies aiming to optimize potency and selectivity for these receptor subtypes. The compound's high purity (≥98.0%) minimizes the risk of stereochemical contamination, ensuring that observed SAR trends are accurate and reproducible .

Metabolically Stable Peptide Synthesis

For in vivo applications, such as peptide drug leads or imaging probes, metabolic stability is a paramount concern. Peptides incorporating ACCA residues, like those derived from (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid, have been shown to possess high resistance to degradation by plasma and brain enzymes [2]. This class-level property makes the compound an excellent building block for constructing peptide sequences that are expected to have an extended half-life in biological fluids. Researchers developing peptides for animal models or clinical candidate validation will find that incorporating this residue is a proactive measure to mitigate rapid clearance and improve the window of opportunity for observing pharmacodynamic effects. The Fmoc protection ensures compatibility with standard, automated SPPS for efficient and scalable production [3].

Peptide Folding and Conformational Analysis

The rigid cyclohexane ring of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid serves as a powerful tool for biophysical studies aimed at elucidating peptide folding and receptor-bound conformations. By strategically placing this constrained residue into a peptide sequence, researchers can lock the backbone into a specific geometry (e.g., a cis-amide bond mimic or a specific turn motif). This reduces the conformational ensemble, simplifying NMR structural analysis and molecular dynamics simulations. The use of the defined (1S,3S) stereoisomer is crucial, as the opposite diastereomer or a trans configuration would enforce a different conformational bias, potentially leading to divergent biological activities [1][2]. The compound's high purity ensures that the observed conformational properties are not artifacts of isomeric impurities .

Automated High-Throughput Peptide Synthesis

As an Fmoc-protected amino acid, this compound is ideally suited for incorporation into automated, high-throughput SPPS workflows. The Fmoc group's base-labile nature allows for rapid and complete deprotection cycles using mild reagents like piperidine, which is compatible with a wide array of acid-labile side-chain protecting groups and the commonly used acid-cleavable resins [3]. This is in stark contrast to Boc-protected analogues, which require repeated acid treatments and a final, hazardous HF cleavage step [3]. For laboratories and CROs engaged in library synthesis or large-scale peptide production, the Fmoc-based chemistry of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid ensures a streamlined, safe, and cost-effective manufacturing process. Its powder form and recommended storage temperature of 2-8°C are also conducive to automated solid handling and dispensing systems .

Application
Selection Property
Validation Focus
Opioid receptor SAR studies
cis-ACHA stereochemistry
Receptor affinity and selectivity profiling
Metabolically stable peptide design
Cyclohexane conformational constraint
Proteolytic stability and half-life assessment
Peptide folding and structural studies
Rigid backbone constraint
NMR and conformational analysis
Automated SPPS workflows
Fmoc protection chemistry
Deprotection efficiency and resin compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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